![molecular formula C20H25N3O5S2 B1663023 S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate CAS No. 940943-37-3](/img/structure/B1663023.png)
S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate
Overview
Description
S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate, commonly known as DAPT, is a chemical compound that has been widely used in scientific research due to its ability to inhibit the Notch signaling pathway. The Notch pathway is a critical signaling pathway that regulates cell differentiation, proliferation, and apoptosis. DAPT has been shown to be a potent inhibitor of the Notch pathway and has been used in various research studies to investigate the role of Notch signaling in different biological processes.
Scientific Research Applications
Antimicrobial Activity
One notable application of compounds related to S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate is their use in antimicrobial activities. For instance, a study demonstrated novel cyclization processes involving related compounds, which showed significant antimicrobial activities. These activities were quantified using Minimum Inhibitory Concentration (MIC) values, indicating effectiveness in a range of 0.09-1.0 mg (Zareef, Iqbal, & Arfan, 2008).
Synthesis of Heterocyclic Compounds
Another research application is in the synthesis of heterocyclic compounds. Various studies have explored the synthesis of diverse heterocyclic systems, employing compounds similar to S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate as key intermediates or reactants. These include the synthesis of pyrazolopyrimidines and other sulfur-containing heterocyclic compounds, which are critical in various chemical processes (Alsaedi, Farghaly, & Shaaban, 2019).
Development of Antibacterial and Antifungal Agents
Research has also focused on the development of antibacterial and antifungal agents using compounds structurally related to S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate. The structural modifications and synthesis of such compounds have led to the creation of novel agents with potential applications in treating various infections (Patel & Agravat, 2007).
Organic Electronic Applications
In the field of organic electronics, derivatives of such compounds have been used to improve the resistive memory performance of devices. Studies have shown that modifications in these compounds can lead to enhanced charge transport and memory behavior in organic resistive memory devices (Liu et al., 2016).
Development of Antioxidants
Research into antioxidants has also utilized compounds related to S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate. The synthesis and study of these compounds have led to the discovery of molecules with potent antioxidant properties, potentially useful in various medical and industrial applications (Wijtmans et al., 2004).
Mechanism of Action
KD 5170, also known as S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate, is a novel mercaptoketone-based histone deacetylase (HDAC) inhibitor .
Target of Action
KD 5170 is a potent, non-selective HDAC inhibitor . It targets various HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC4, and HDAC6 . These HDACs are zinc-dependent hydrolases that play a crucial role in the regulation of gene expression by removing acetyl groups from histones .
Mode of Action
The compound’s inhibitory activity stems from its ability to coordinate the catalytic Zn 2+ in the active site of HDACs . The mercaptoketone moiety in KD 5170 functions as a bidentate or monodentate zinc-binding group . This interaction inhibits the deacetylation process, leading to an increase in histone acetylation .
Biochemical Pathways
KD 5170 affects several biochemical pathways. It induces apoptosis in cancer cells, accompanied by an increase in histone acetylation and activation of caspase-3, caspase-8, and caspase-9 . It also causes a loss of mitochondrial membrane potential, resulting in the release of apoptogenic factors such as cytochrome c, Smac, and apoptosis-inducing factor . Furthermore, KD 5170 induces oxidative stress and oxidative DNA damage in cancer cells .
Result of Action
KD 5170 exhibits broad-spectrum antitumor activity both in vitro and in vivo . It shows significant antiproliferative activity against a variety of human tumor cell lines . In vivo, significant tumor growth inhibition was observed in xenograft models of various cancers, including colorectal cancer, non-small cell lung carcinoma, and prostate cancer .
Action Environment
The action of KD 5170 can be influenced by various environmental factors. For instance, resistance to KD 5170 in myeloma cells was associated with activation of the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway . This suggests that the cellular environment and signaling context can impact the compound’s efficacy.
properties
IUPAC Name |
S-[2-[6-[[4-[3-(dimethylamino)propoxy]phenyl]sulfonylamino]pyridin-3-yl]-2-oxoethyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWBUKMWZKTHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate | |
CAS RN |
940943-37-3 | |
Record name | KD-5170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940943373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KD-5170 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UQK478QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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